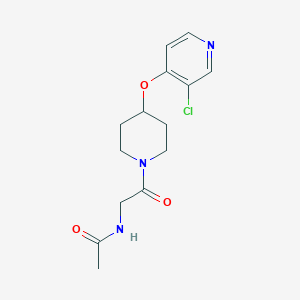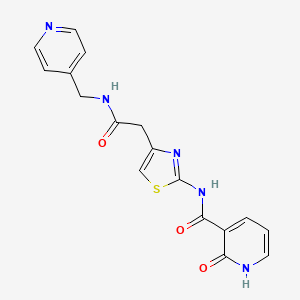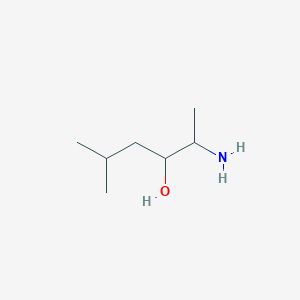![molecular formula C19H16F3N5O B2985813 N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide CAS No. 672950-96-8](/img/structure/B2985813.png)
N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’,4-dimethyl-N’-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide” is a complex organic compound. It contains a 1,2,4-triazine ring, which is a type of heterocyclic compound. The triazine ring is substituted with a phenyl group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . DFT calculations can also be used to determine the theoretical characterization, spectroscopic, and electronic properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties of this compound are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Electronic and Optical Applications : 1,3,5-Triazine derivatives, closely related to the compound , have been used in the development of star-shaped push-pull compounds. These compounds demonstrate intramolecular charge transfer and have potential applications in electronic and optical fields. The study by Meier, Holst, and Oehlhof (2003) explored the electronic properties and absorption behavior of these compounds, indicating their potential in creating materials with specific optical properties (Meier, Holst, & Oehlhof, 2003).
Mosquito-Larvicidal and Antibacterial Properties : Novel thiadiazolotriazin-4-ones, which bear structural similarities to the compound of interest, have shown moderate mosquito-larvicidal and antibacterial activities. The synthesis and study of these compounds by Castelino et al. (2014) highlight their potential use in developing treatments against malaria vectors and bacterial pathogens (Castelino et al., 2014).
Corrosion Inhibition : Benzothiazole derivatives, structurally similar to the compound , have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The study by Hu et al. (2016) demonstrates that these compounds can provide efficient protection against corrosion, indicating their potential application in industrial maintenance (Hu et al., 2016).
Hydrogen-Bonded Polyphilic Block Mesogens : Research by Kohlmeier and Janietz (2006) investigated compounds with triazine cores for their ability to form hydrogen-bonded polyphilic block mesogens. These compounds, including derivatives of 1,3,5-triazines, have potential applications in creating novel liquid crystalline materials (Kohlmeier & Janietz, 2006).
Antimicrobial and Anticancer Applications : Various triazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, the study by Flefel et al. (2018) on pyridine and fused pyridine derivatives, starting from a hydrazinyl-pyridine-carbonitrile compound, revealed moderate binding energies on target proteins and showed antimicrobial and antioxidant activity (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O/c1-12-8-10-14(11-9-12)18(28)26-27(2)17-15(19(20,21)22)24-25-16(23-17)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADLSBGZOLDIFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN(C)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',4-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)







![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
amino}acetamide](/img/structure/B2985747.png)
![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)


![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)